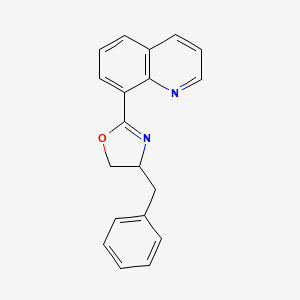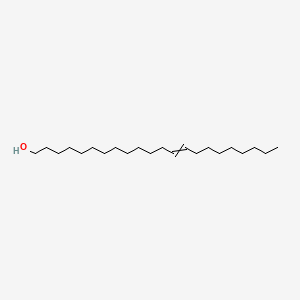
13-Docosen-1-ol, (13Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a naturally occurring compound found in various plant and animal sources. This compound is characterized by a double bond at the 13th position in the carbon chain, giving it the (13Z)-configuration .
准备方法
Synthetic Routes and Reaction Conditions
13-Docosen-1-ol, (13Z)-, can be synthesized through the reduction of erucic acid or its esters . The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of 13-Docosen-1-ol, (13Z)-, often involves the hydrogenation of erucic acid esters derived from high-erucic acid rapeseed oil . The hydrogenation process is conducted in the presence of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures . This method allows for the efficient and large-scale production of the compound.
化学反应分析
Types of Reactions
13-Docosen-1-ol, (13Z)-, undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products
Oxidation: 13-Docosenoic acid or 13-docosenal.
Reduction: 13-Docosanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
13-Docosen-1-ol, (13Z)-, has a wide range of applications in scientific research:
作用机制
The mechanism of action of 13-Docosen-1-ol, (13Z)-, involves its interaction with biological membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it has been shown to inhibit the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication .
相似化合物的比较
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Erucyl acetate: An ester derivative of 13-Docosen-1-ol, (13Z)-, used in research and industry.
Uniqueness
13-Docosen-1-ol, (13Z)-, is unique due to its (13Z)-configuration, which imparts specific chemical and biological properties . Its ability to modulate membrane properties and inhibit viral fusion distinguishes it from other long-chain fatty alcohols .
属性
分子式 |
C22H44O |
|---|---|
分子量 |
324.6 g/mol |
IUPAC 名称 |
docos-13-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |
InChI 键 |
CFOQKXQWGLAKSK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


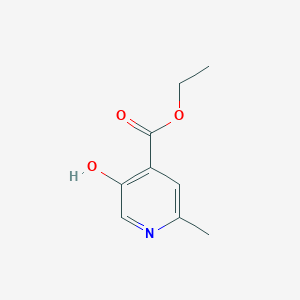
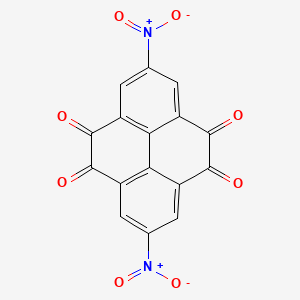
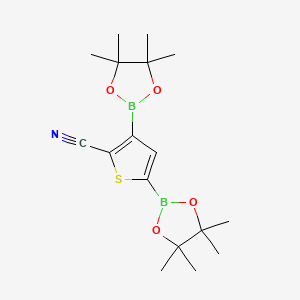
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
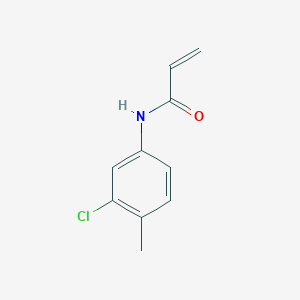
![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
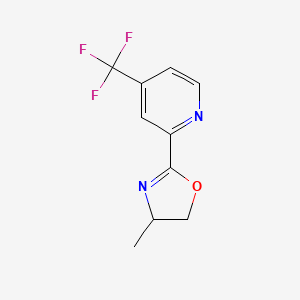
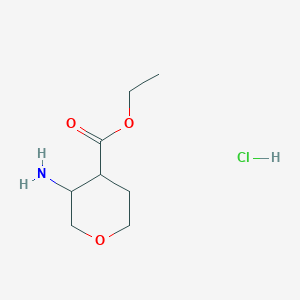
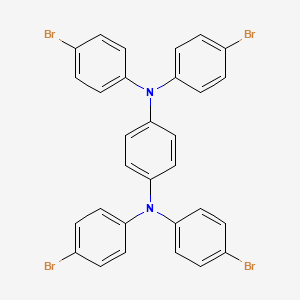
![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
